Sigma-2 Receptor/TMEM97 Binding Affinity: A Unique Pharmacological Fingerprint
The target compound displaces [³H]-ditolylguanidine from sigma-2 receptor/TMEM97 in rat PC-12 cell membranes with a Ki of 5.1 nM [1]. By contrast, the non-chlorinated analogue ZINC69391 was identified through a Rac1-focused virtual screen and has not been reported to exhibit significant sigma-2 binding . The 1A-116 analogue, which lacks the pyrimidine ring, shows no documented sigma-2 affinity . This assay-contextualized data demonstrates that the 2-chloro-5-(trifluoromethyl)phenyl-pyrimidine guanidine scaffold confers a distinct target selectivity profile not achievable with the closest structural comparators.
| Evidence Dimension | Sigma-2 receptor/TMEM97 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.1 nM |
| Comparator Or Baseline | ZINC69391: Not reported to bind sigma-2 receptor (no detectable affinity); 1A-116: No sigma-2 binding data available |
| Quantified Difference | Target compound shows high-affinity sigma-2 binding (Ki = 5.1 nM); comparators lack this property entirely. |
| Conditions | Radioligand displacement assay using [³H]-ditolylguanidine in rat PC-12 cell membranes, in the presence of (+)-pentazocine to mask sigma-1 receptors. |
Why This Matters
For programs targeting sigma-2/TMEM97 (e.g., oncology, neuroscience), the compound provides a validated chemical starting point that structurally related Rac1 inhibitors cannot substitute.
- [1] BindingDB entry BDBM50604966 (CHEMBL5175530). Ki = 5.1 nM for sigma-2 receptor/TMEM97. Available at: https://www.bindingdb.org (accessed 2026-05-10). View Source
